6-bromo-2-fluoro-3-hydroxyphenylboronic acid
Overview
Description
6-bromo-2-fluoro-3-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BBrFO3. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of the compound (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . The compound, being an organoboron reagent, is involved in the transmetalation process where it transfers its formally nucleophilic organic groups to palladium .
Mode of Action
The (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid interacts with its target through a process known as transmetalation. In the Suzuki–Miyaura coupling reaction, the compound donates its formally nucleophilic organic groups to the palladium (II) complex . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction leads to the formation of new carbon-carbon bonds, which can significantly affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid are influenced by its susceptibility to hydrolysis, particularly at physiological pH . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its overall bioavailability.
Result of Action
The primary result of the action of (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide array of chemically differentiated fragments, contributing to the diversity and complexity of organic compounds .
Action Environment
The action, efficacy, and stability of (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid are influenced by environmental factors such as pH. The compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-fluoro-3-hydroxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, which react with boron-containing electrophiles to form the desired boronic acid derivatives . The use of continuous flow reactors allows for precise control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-fluoro-3-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Hydrolysis: In aqueous conditions, boronic acids can hydrolyze to form the corresponding phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through hydrolysis or oxidation reactions.
Scientific Research Applications
6-bromo-2-fluoro-3-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-hydroxyphenylboronic acid
- 3-Hydroxyphenylboronic acid
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
Uniqueness
6-bromo-2-fluoro-3-hydroxyphenylboronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The hydroxyl group also adds to its versatility, allowing for additional functionalization and applications in various fields.
Properties
IUPAC Name |
(6-bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGQSVQZIGVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)O)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659405 | |
Record name | (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-99-1 | |
Record name | Boronic acid, B-(6-bromo-2-fluoro-3-hydroxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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